4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
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Overview
Description
4-[([1,1’-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane is a complex organic compound with a unique structure that includes biphenyl, bromomethyl, and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[([1,1’-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane typically involves multiple steps. One common method includes the reaction of 1,1’-biphenyl-4-ol with formaldehyde to form the corresponding oxymethyl derivative. This intermediate is then reacted with 2,4-dichlorobenzyl bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[([1,1’-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce a ketone or aldehyde .
Scientific Research Applications
4-[([1,1’-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[([1,1’-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The biphenyl and dichlorophenyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-[([1,1’-Biphenyl]-4-yloxy)methyl]oxirane: Similar structure but with an oxirane ring instead of a dioxolane ring.
4-(Bromomethyl)phenyl derivatives: Compounds with similar bromomethyl groups but different aromatic substitutions.
Uniqueness
4-[([1,1’-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane is unique due to its combination of biphenyl, bromomethyl, and dichlorophenyl groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
59365-30-9 |
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Molecular Formula |
C23H19BrCl2O3 |
Molecular Weight |
494.2 g/mol |
IUPAC Name |
2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C23H19BrCl2O3/c24-15-23(21-11-8-18(25)12-22(21)26)28-14-20(29-23)13-27-19-9-6-17(7-10-19)16-4-2-1-3-5-16/h1-12,20H,13-15H2 |
InChI Key |
IJFQVWIAHXOHTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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